molecular formula C24H23NO9 B1232061 奥沙普秦葡糖醛酸酯 CAS No. 90283-09-3

奥沙普秦葡糖醛酸酯

货号: B1232061
CAS 编号: 90283-09-3
分子量: 469.4 g/mol
InChI 键: ZONKPOICDFFRNF-MJRVOHGCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxaprozin glucuronide, also known as Oxaprozin glucuronide, is a useful research compound. Its molecular formula is C24H23NO9 and its molecular weight is 469.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxaprozin glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxaprozin glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药理学和药代动力学

奥沙普秦已被证明是一种安全有效的治疗关节炎疾病的药物,因为它胃肠道副作用发生率低 . 它是一种非选择性 COX-1 和 COX-2 抑制剂,这可能提供与 COX-1 和 COX-2 效应相关的更有效的止痛效果 .

关节破坏的生化成分

奥沙普秦的药理作用已在体外对关节破坏的生化成分进行了研究 . 奥沙普秦抑制器官培养中猪滑膜组织中白介素-1β (IL-1β) 的产生,以及 THP-1 单核细胞中 IL-1β、IL-6 和 IL-8 以及肿瘤坏死因子-α (TNFα) 的产生 .

药代动力学相互作用

奥沙普秦与白蛋白的药代动力学相互作用已在体外进行了研究 . 这些研究通过药物与内源性配体或通常与 NSAID 合用给药的药物的竞争性结合来模拟药物相互作用 .

软骨保护作用

奥沙普秦不会加剧器官培养中猪或牛软骨中 IL-1β 和/或 TNFα 诱导的蛋白聚糖破坏 . 与其他 NSAID 相比,放射性标记的奥沙普秦在软骨中的积累程度要高得多 . 这可能是使药物能够表达软骨保护作用的一个特殊优势 .

白蛋白结合

奥沙普秦在体外的白蛋白结合不受其他 NSAID(例如阿司匹林、双氯芬酸、布洛芬、扑热息痛、水杨酸盐)、一系列常见的共用药物(例如阿替洛尔、可乐定、色甘酸钠、苯海拉明、呋塞米、酮替芬、沙丁胺醇、泼尼松、茶碱)、内源性类固醇(例如雌二醇、孕酮)或其他物质(例如咖啡因)在 40 μM 浓度下的影响 .

羧酸的代谢物

酰基葡糖醛酸酯,例如奥沙普秦葡糖醛酸酯,是许多羧酸的主要代谢物,包括药物、各种化学物质,以及内源性形成的化合物,如胆红素和苯甲酸 . 由于它们易受亲核攻击,酰基葡糖醛酸酯通常比其他葡糖醛酸酯稳定性差 .

作用机制

Target of Action

Oxaprozin glucuronide, a metabolite of Oxaprozin, primarily targets cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Oxaprozin glucuronide acts by reversibly inhibiting the COX-1 and COX-2 enzymes . This inhibition leads to a decrease in the formation of prostaglandin precursors , thereby reducing the symptoms of inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by Oxaprozin glucuronide is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Oxaprozin glucuronide blocks the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . This results in a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever .

Pharmacokinetics

Oxaprozin is well absorbed orally, with approximately 95% bioavailability . It undergoes hepatic metabolism, with about 65% metabolized by microsomal oxidation and 35% conjugated with glucuronic acid to form Oxaprozin glucuronide . The drug is excreted in the urine (5% unchanged, 65% as metabolites) and feces (35% as metabolites) . The elimination half-life of Oxaprozin is between 41 to 55 hours , indicating its potential for once-daily dosing .

Result of Action

The inhibition of prostaglandin synthesis by Oxaprozin glucuronide leads to a reduction in the signs and symptoms of conditions like osteoarthritis and rheumatoid arthritis , including inflammation, swelling, stiffness, and joint pain . It also has analgesic and antipyretic properties, helping to alleviate moderate pain and reduce fever .

Action Environment

The action of Oxaprozin glucuronide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its binding to albumin, potentially altering its free concentrations in the plasma . Additionally, increased levels of certain metal ions (such as zinc and copper), which are often seen in rheumatic conditions, can slightly increase the free concentrations of Oxaprozin .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO9/c26-16(33-24-20(29)18(27)19(28)22(34-24)23(30)31)12-11-15-25-17(13-7-3-1-4-8-13)21(32-15)14-9-5-2-6-10-14/h1-10,18-20,22,24,27-29H,11-12H2,(H,30,31)/t18-,19-,20+,22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONKPOICDFFRNF-MJRVOHGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80238081
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90283-09-3
Record name Oxaprozin-1-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090283093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaprozin-1-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80238081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXAPROZIN GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8OZY73W80
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxaprozin glucuronide
Reactant of Route 2
Oxaprozin glucuronide
Reactant of Route 3
Reactant of Route 3
Oxaprozin glucuronide
Reactant of Route 4
Reactant of Route 4
Oxaprozin glucuronide
Reactant of Route 5
Oxaprozin glucuronide
Reactant of Route 6
Oxaprozin glucuronide
Customer
Q & A

Q1: How does Oxaprozin Glucuronide interact with Human Serum Albumin (HSA)?

A1: The interaction begins with the formation of a reversible complex between Oxaprozin Glucuronide and HSA. [] This initial step then triggers several subsequent reactions:

  • Acyl Migration: The Oxaprozin aglycone migrates from its initial position on the glucuronic acid moiety (position 1) to other positions (2, 3, and 4). []
  • Hydrolysis: The glycosidic bond of Oxaprozin Glucuronide undergoes hydrolysis. []
  • Covalent Binding: Oxaprozin forms a covalent bond with the HSA molecule. []

Q2: Which site on HSA is crucial for these interactions with Oxaprozin Glucuronide?

A2: Research suggests that the benzodiazepine binding site on HSA, also known as Site II, plays a critical role. [] Ligands known to bind to this site, like Oxaprozin itself, effectively inhibit the reactions of Oxaprozin Glucuronide with HSA. [] Conversely, ligands that bind to other sites on HSA don't exhibit this inhibitory effect. []

Q3: What are the major metabolites of Oxaprozin identified in animal studies?

A3: Analysis of bile and urine from both dogs and monkeys revealed a similar metabolite profile. [] The majority of the drug-related material (approximately 90%) was identified in three forms: free, ester conjugates, and ether conjugates. [] Quantitatively, ester conjugates, primarily Oxaprozin Glucuronide, were the most abundant in both fluids. [] Furthermore, two phenolic metabolites were also characterized, existing in both free and conjugated forms (ester and ether glucuronides). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。